ethyl 4-amino-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-5-pyrimidinecarboxylate
Description
The exact mass of the compound this compound is 386.10487624 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-amino-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-17(25)12-9-20-18(21-15(12)19)27-13-8-14(23)22(16(13)24)11-6-4-10(2)5-7-11/h4-7,9,13H,3,8H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIWYDQSLLBUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-5-pyrimidinecarboxylate is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of approximately 366.39 g/mol. Its structure includes a pyrimidine ring, which is a six-membered heterocyclic compound containing nitrogen atoms. The presence of various substituents on this ring significantly influences its biological activity.
Biological Activities
Pyrimidine derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Studies have shown that compounds with a pyrimidine scaffold exhibit significant anticancer effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 cells, with IC50 values ranging from 0.87 to 12.91 μM .
- Antimicrobial Properties : The pyrimidine nucleus has been associated with antimicrobial activities against a range of pathogens. This includes both antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can modulate inflammatory pathways, showing promise in treating conditions characterized by chronic inflammation .
- Central Nervous System Activities : Some studies suggest that these compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its molecular structure. Key aspects include:
- Substituent Positioning : The position and nature of substituents on the pyrimidine ring significantly affect the compound's activity profile. For example, variations in the amino group or the presence of different aromatic rings can enhance or diminish biological efficacy .
- Hybridization and Electron Density : The hybridization state of the nitrogen atoms and the overall electron density distribution within the molecule can impact its interaction with biological targets such as enzymes and receptors .
Case Studies and Research Findings
- Anticancer Activity Study :
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for antibiotic development .
- Neuroprotective Effects :
Scientific Research Applications
Biochemical Properties
Ethyl 4-amino-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-5-pyrimidinecarboxylate exhibits unique structural characteristics that contribute to its biological activity. The pyrimidine ring is known for its role in nucleic acid metabolism, while the presence of the pyrrolidine moiety may enhance its interaction with biological targets.
Research has indicated that compounds similar to this compound may have therapeutic benefits in various areas:
- Cancer Therapy : The compound's ability to inhibit specific kinases suggests potential use in cancer treatment. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound's structural features allow it to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Study: Spleen Tyrosine Kinase Inhibition
A notable study explored the inhibition of Spleen Tyrosine Kinase (Syk) by pyrrolopyrimidine derivatives, including compounds structurally related to this compound. The findings indicated a significant reduction in Syk activity, highlighting the compound's potential as an anti-cancer agent .
Drug Development Potential
The synthesis of this compound can be optimized for better yield and purity. Its derivatives can be explored for enhanced pharmacological profiles.
Table 2: Potential Derivatives and Their Applications
| Derivative | Potential Application |
|---|---|
| Methylated variant | Increased bioavailability |
| Halogenated derivative | Enhanced potency against resistant strains |
| Functionalized analogs | Targeted delivery systems for localized therapy |
Chemical Reactions Analysis
Structural Analysis and Analog Comparison
The target compound contains three key functional groups:
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Pyrrolidinyl-thio group : A sulfur-containing substituent linked to a pyrrolidinone ring.
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Amino group : At position 4 of the pyrimidine core.
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Ethyl ester : At position 5 of the pyrimidine.
Comparison with Documented Analogues
Hydrolysis of the Ethyl Ester
The ethyl ester at position 5 is susceptible to hydrolysis under basic or acidic conditions, yielding a carboxylic acid. This reaction is common in pyrimidine derivatives .
Mechanism :
Thioester Reactivity
The thioester group (C2) could undergo nucleophilic substitution or acyl transfer reactions. For example:
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Thioester hydrolysis : Conversion to a carboxylic acid under acidic/basic conditions.
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Trans-thioesterification : Exchange with alternate nucleophiles (e.g., amines, alcohols).
Analogous methylthio groups in pyrimidine derivatives (e.g., CAS 5909-24-0 ) demonstrate similar reactivity.
Amino Group Reactions
The amino group (C4) is nucleophilic and may participate in:
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Alkylation/acylation : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides).
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Coupling reactions : Potential use in peptide synthesis or cross-linking.
Pyrimidine derivatives with amino substituents (e.g., ) exhibit comparable reactivity.
Pyrrolidinone Ring Reactivity
The 2,5-dioxopyrrolidinyl ring is electron-deficient and may undergo:
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Nucleophilic attack : At carbonyl carbons by strong nucleophiles (e.g., Grignard reagents).
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Ring-opening : Under strongly acidic/basic conditions, leading to linear intermediates.
This reactivity is inferred from pyrrolidinyl-containing compounds in patents .
Functional Group Interactions
The amino and thioester groups may compete for reactivity in multi-step syntheses. For example:
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Selective reactions : Acidic conditions may favor thioester hydrolysis over amino group alkylation.
Patent Precedents
Pyrrolo[2,3-d]pyrimidine derivatives in highlight substitutions at the pyrimidine core, suggesting synthetic routes involving:
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Computational Prediction Accuracy |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 100°C | 65% | 89% (DFT) |
| Cyclization | AcOH, reflux | 72% | 78% (MD simulations) |
Advanced Question: How can structural contradictions in crystallographic data (e.g., bond lengths/angles) for this compound be resolved?
Methodological Answer:
Discrepancies in crystallographic data often arise from dynamic effects (e.g., torsional flexibility of the thioether linkage). Strategies include:
- High-resolution X-ray diffraction : Compare single-crystal structures synthesized under varying conditions (e.g., solvent polarity) .
- Solid-state NMR : Validate hydrogen bonding and π-π stacking interactions in the pyrrolidinylthio-pyrimidine system.
- DFT-based geometry optimization : Align computational models with experimental data to identify outliers (e.g., C-S bond elongation due to steric hindrance) .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies amino (-NH₂), ester (-COOEt), and thioether (-S-) groups. Aromatic protons in the 4-methylphenyl ring appear as multiplets (δ 7.2–7.4 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 418.12) and fragmentation patterns.
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .
Advanced Question: How can researchers design experiments to mitigate byproduct formation during the coupling reaction?
Methodological Answer:
Byproducts often arise from competing nucleophilic attack or oxidation. Mitigation strategies:
- In situ monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates.
- Additive screening : Introduce radical scavengers (e.g., BHT) or phase-transfer catalysts to suppress side reactions.
- Kinetic modeling : Apply Arrhenius equations to optimize temperature/time trade-offs, minimizing decomposition pathways .
Q. Table 2: Common Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Disulfide dimer | Oxidation of -SH group | N₂ atmosphere, BHT addition |
| De-esterified product | Hydrolysis under basic conditions | Controlled pH (6.5–7.5) |
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer:
Recrystallization efficiency depends on solubility differences between the compound and impurities.
- Binary solvent systems : Ethyl acetate/hexane (1:3) or DCM/methanol (gradient).
- Thermodynamic analysis : Use Hansen solubility parameters to predict solvent compatibility. Polar aprotic solvents (DMF, DMSO) dissolve the compound but may co-crystallize impurities .
Advanced Question: How can computational modeling predict this compound’s reactivity in novel catalytic systems (e.g., asymmetric synthesis)?
Methodological Answer:
- Docking studies : Simulate interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphoric acids).
- Transition state analysis : Identify enantioselectivity drivers using QM/MM hybrid methods.
- Validation : Compare predicted enantiomeric excess (ee) with experimental HPLC results using chiral columns .
Basic Question: What stability studies are required for long-term storage of this compound?
Methodological Answer:
- Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analytical tracking : Monitor purity via HPLC and identify degradation products (e.g., ester hydrolysis to carboxylic acid).
- Storage recommendations : Argon atmosphere, desiccated at -20°C .
Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Methodological Answer:
- Pharmacophore modeling : Highlight critical moieties (e.g., thioether linkage for membrane permeability).
- Derivatization : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
